molecular formula C11H15N5O2 B2792373 9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 878414-65-4

9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2792373
CAS No.: 878414-65-4
M. Wt: 249.274
InChI Key: AGCTVFYRCSUTRY-UHFFFAOYSA-N
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Description

9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: is a fascinating chemical compound with diverse applications in scientific research. It possesses unique properties that enable its utilization in various fields, including medicinal chemistry, drug development, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reactions: : Involving the reaction of appropriate precursors under specific conditions to form the desired compound.

  • Reduction Reactions: : Using reducing agents to convert precursor molecules into the target compound.

  • Substitution Reactions: : Replacing specific functional groups in precursor molecules to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Conversion of the compound to its oxidized form.

  • Reduction: : Reduction of the compound to its reduced form.

  • Substitution: : Replacement of specific functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: : Used in the development of new drugs and therapeutic agents.

  • Biology: : Employed in biological studies to understand cellular processes and mechanisms.

  • Industry: : Utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its desired biological or chemical effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique structure and properties. Similar compounds include:

  • 9-ethyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • 7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

This compound .

Properties

IUPAC Name

9-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-3-15-5-4-6-16-7-8(12-10(15)16)14(2)11(18)13-9(7)17/h3-6H2,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCTVFYRCSUTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN2C1=NC3=C2C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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